molecular formula C8H9N3 B020067 8-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 68739-11-7

8-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B020067
CAS No.: 68739-11-7
M. Wt: 147.18 g/mol
InChI Key: GGGMCFYRIGTEMG-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Substituted Imidazonaphthyridines, Azacarbolines, and Cyclazines : Aminoidazo[1,2-a]pyridines, like 8-Methylimidazo[1,2-a]pyridin-3-amine, are used for the regioselective synthesis of substituted imidazonaphthyridines, azacarbolines, and cyclazines, combining amines and aldehydes. This process is significant in the context of medicinal chemistry and combinatorial libraries (Chezal et al., 2002).

  • Potential for Antiinflammatory and Analgesic Applications : Compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids exhibit promising antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting potential therapeutic applications (Abignente et al., 1982).

  • Copper-catalyzed Intramolecular CH Amination : Copper-catalyzed intramolecular CH amination of N-arylpyridin-2-amines is a promising method for synthesizing pyrido[1,2-a]benzimidazoles with benzene ring substituents. This is significant for the development of materials and medicinal chemistry applications (Masters et al., 2011).

  • Development of Antiulcer Agents : 3-Substituted imidazo[1,2-a]pyridines have been explored as antiulcer agents with cytoprotective properties, although they exhibit no significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives : A two-step synthesis process for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines has been developed. This synthesis is suitable for medicinal chemistry and combinatorial libraries, offering potential for adaptation (Schmid et al., 2006).

  • Synthesis of Constrained Farnesyltransferase Inhibitors : The synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been explored to develop conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Mechanism of Action

Target of Action

8-Methylimidazo[1,2-a]pyridin-3-amine is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . Specifically, they have been developed as antituberculosis agents, showing significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary target of these compounds is the glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Mode of Action

The mode of action of this compound involves interaction with its primary target, the glutamine synthetase . The compound inhibits the activity of this enzyme, thereby affecting the growth and proliferation of tuberculosis bacteria . The presence of a small lipophilic substituent in the 8- and/or 7-positions is key to the observed inhibitory potency of this compound class .

Biochemical Pathways

The inhibition of glutamine synthetase disrupts the biochemical pathways involved in the synthesis of glutamine, an essential amino acid for the growth and survival of tuberculosis bacteria . This leads to a reduction in bacterial load and the effective treatment of tuberculosis .

Pharmacokinetics

Related compounds in the imidazo[1,2-a]pyridine class have shown good microsomal stability , which suggests that this compound may also have favorable ADME properties.

Result of Action

The result of the action of this compound is a significant reduction in the bacterial load of tuberculosis bacteria . This is achieved through the inhibition of glutamine synthetase, which disrupts essential biochemical pathways in the bacteria .

Action Environment

The action environment can influence the efficacy and stability of this compound. It’s worth noting that the effectiveness of similar compounds against tuberculosis has been demonstrated in both in vitro and in vivo settings , suggesting that they are effective in a variety of biological environments.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMCFYRIGTEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512796
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68739-11-7
Record name 8-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylimidazo[1,2-a]pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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